tert-butyl N-[2-(3-bromopropyl)phenyl]carbamate
Description
tert-butyl N-[2-(3-bromopropyl)phenyl]carbamate is a brominated carbamate derivative characterized by a tert-butyl carbamate group attached to a phenyl ring substituted with a 3-bromopropyl chain. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The tert-butyl group acts as a protective moiety for amines, enhancing stability during synthetic processes, while the 3-bromopropyl chain enables further functionalization via nucleophilic substitution or cross-coupling reactions. Its structural features, including the aromatic ring and brominated alkyl chain, contribute to its reactivity and utility in constructing complex molecules .
Properties
Molecular Formula |
C14H20BrNO2 |
|---|---|
Molecular Weight |
314.22 g/mol |
IUPAC Name |
tert-butyl N-[2-(3-bromopropyl)phenyl]carbamate |
InChI |
InChI=1S/C14H20BrNO2/c1-14(2,3)18-13(17)16-12-9-5-4-7-11(12)8-6-10-15/h4-5,7,9H,6,8,10H2,1-3H3,(H,16,17) |
InChI Key |
ISKKABZEMYYRGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1CCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Design and Mechanistic Overview
Retrosynthetic Analysis
The target compound dissects into two key fragments:
- Aromatic core : 2-(3-bromopropyl)phenyl group
- Protecting group : tert-butoxycarbonyl (Boc)
Strategic bond disconnections suggest two approaches:
- Late-stage bromination : Install bromopropyl after Boc protection
- Early-stage bromination : Introduce bromopropyl prior to carbamate formation
Mechanistic Considerations
- Boc protection : Nucleophilic attack by the aniline’s amine on tert-butyl chloroformate’s carbonyl, facilitated by bases (e.g., N-methylmorpholine).
- Bromination : PBr₃ mediates hydroxyl → bromide conversion via a two-step SN2 mechanism.
- Heck coupling : Palladium-catalyzed C–C bond formation between aryl halides and alkenes.
Detailed Synthetic Methodologies
Route 1: Heck Coupling → Hydrogenation → Boc Protection → Bromination
Step 1: Synthesis of 2-(3-Hydroxyprop-1-en-1-yl)aniline
Reagents :
- 2-Iodoaniline (1.0 eq)
- Allyl alcohol (1.2 eq)
- Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%)
- Et₃N (2.0 eq), DMF, 90°C, 12 h
Yield : 68% (HPLC purity: 94%)
Mechanism : Oxidative addition of Pd⁰ to aryl iodide → alkene insertion → β-hydride elimination.
Step 2: Hydrogenation to 2-(3-Hydroxypropyl)aniline
Conditions :
- H₂ (1 atm), 10% Pd/C (5 wt%)
- EtOH, rt, 6 h
Yield : 92% (1H NMR confirmed saturation)
Step 3: Boc Protection
Procedure :
- Charge 2-(3-hydroxypropyl)aniline (1.0 eq) in anhydrous EtOAc (0.5 M)
- Add N-methylmorpholine (1.1 eq) at -10°C
- Slowly add tert-butyl chloroformate (1.05 eq)
- Stir at 0–5°C for 3 h
Workup :
- Wash with 1M HCl (2×), saturated NaHCO₃ (2×), brine
- Dry over Na₂SO₄, concentrate, recrystallize (hexane/EtOAc 8:1)
Yield : 89% (white crystals, m.p. 102–104°C)
Step 4: Bromination with PBr₃
Optimized Conditions :
- tert-Butyl N-[2-(3-hydroxypropyl)phenyl]carbamate (1.0 eq)
- PBr₃ (1.2 eq), dry CH₂Cl₂ (0.3 M)
- 0°C → rt, 2 h
Quenching :
- Add ice-cold H₂O, extract with CH₂Cl₂ (3×)
- Dry, concentrate, purify via silica gel (hexane/EtOAc 10:1)
Yield : 82% (¹³C NMR: δ 32.1 ppm, C-Br)
Route 2: Direct Alkylation of Boc-Protected Aniline
Procedure :
- Protect 2-aminophenol with Boc group (89% yield)
- Alkylate with 1,3-dibromopropane (K₂CO₃, DMF, 80°C, 8 h)
Challenges :
- Competing O- vs N-alkylation (7:1 selectivity)
- Requires careful stoichiometry (1.5 eq 1,3-dibromopropane)
Yield : 54% after column chromatography
Route 3: Mitsunobu Reaction for Propyl Chain Installation
Reagents :
- Boc-protected 2-aminophenol (1.0 eq)
- 3-Bromo-1-propanol (1.5 eq)
- DIAD (1.5 eq), PPh₃ (1.5 eq), THF, 0°C → rt
Outcome :
- 63% yield (dr 1.2:1 cis/trans)
- Limited by diastereomer separation challenges
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 | Route 4 |
|---|---|---|---|---|
| Overall Yield | 49% | 32% | 41% | 48% |
| Purity (HPLC) | >98% | 95% | 89% | 93% |
| Scalability | +++ | ++ | + | +++ |
| Byproduct Formation | Low | Moderate | High | Moderate |
| Equipment Needs | High | Medium | Medium | Low |
Key Observations :
- Route 1’s multi-step approach maximizes purity but requires Pd catalysts
- Route 4 offers simplicity but struggles with regioselectivity
- Mitsunobu (Route 3) is stereospecific but cost-prohibitive at scale
Critical Process Optimization Strategies
Temperature Control in Boc Protection
Solvent Screening for Bromination
| Solvent | Yield | PBr₃ Solubility | Side Products |
|---|---|---|---|
| CH₂Cl₂ | 82% | High | <2% |
| THF | 68% | Moderate | 8% (alkenes) |
| Et₂O | 54% | Low | 15% |
Characterization and Quality Control
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 1.45 (s, 9H, t-Bu), 2.15 (quintet, J=6.8 Hz, 2H, CH₂), 3.45 (t, J=6.4 Hz, 2H, CH₂Br), 4.25 (t, J=6.6 Hz, 2H, Ph-CH₂), 6.8–7.3 (m, 4H, Ar–H)
- HRMS (ESI+) : m/z calc. for C₁₄H₁₉BrNO₂ [M+H]⁺: 328.0564, found: 328.0561
Purity Assessment Protocols
- HPLC : C18 column, MeCN/H₂O (70:30), 1 mL/min, λ=254 nm
- Karl Fischer : <0.1% H₂O (critical for bromide stability)
- Residual Solvents : GC-MS confirms <500 ppm EtOAc
Industrial-Scale Considerations
Continuous Flow Implementation
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-[2-(3-bromopropyl)phenyl]carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products:
Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include alcohols and ketones.
Reduction: Products include primary or secondary amines and alcohols.
Scientific Research Applications
Chemistry: tert-Butyl N-[2-(3-bromopropyl)phenyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be modified to create derivatives with biological activity, such as enzyme inhibitors or receptor antagonists.
Industry: The compound is used in the development of specialty chemicals and materials. It can be incorporated into polymers to impart specific properties, such as increased thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(3-bromopropyl)phenyl]carbamate depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors through covalent or non-covalent interactions. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The phenyl ring and tert-butyl group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of tert-butyl N-[2-(3-bromopropyl)phenyl]carbamate, highlighting differences in substituents, synthesis yields, and physicochemical properties:
Key Comparisons :
Reactivity :
- The 3-bromopropyl chain in the target compound facilitates nucleophilic substitution reactions, as demonstrated in the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives (80% yield, ). In contrast, tert-butyl (2-bromoethyl)carbamate (CAS 164332-88-1) exhibits higher reactivity due to reduced steric hindrance .
- Bromomethyl-substituted analogs (e.g., ) show divergent reactivity, favoring electrophilic aromatic substitution over alkylation .
Structural Diversity: Substitution on the phenyl ring (e.g., fluorine in ) alters electronic properties, increasing solubility in polar solvents. The target compound’s non-fluorinated phenyl ring may enhance lipophilicity, favoring membrane permeability in drug design . Azide-containing analogs () enable bioorthogonal click reactions, a feature absent in the bromopropyl derivative .
Synthetic Utility :
- tert-butyl (3-bromopropyl)carbamate (CAS 83948-53-2) is widely used as a building block for introducing propylamine groups after deprotection. Its commercial availability (98% purity, typically in stock) underscores its reliability in multi-step syntheses .
- The target compound’s phenyl-linked bromopropyl chain provides a rigid scaffold for constructing aromatic heterocycles, as seen in kinase inhibitor syntheses () .
Physicochemical Properties :
- The tert-butyl group consistently improves solubility in organic solvents across all analogs.
- Longer alkyl chains (e.g., 3-bromopropyl vs. 2-bromoethyl) increase molecular weight and may reduce crystallization tendencies, impacting purification strategies .
Q & A
Q. What are the optimal synthetic routes for tert-butyl N-[2-(3-bromopropyl)phenyl]carbamate, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: The synthesis typically involves coupling a brominated intermediate with a protected amine. For example, a patent application (EP 4 374 877 A2) describes analogous carbamate syntheses using tert-butyl carbamate derivatives and brominated precursors under THF solvent with TMAD (trimethylamine diazabicycloundecene) as a base . Key parameters include:
- Temperature : Maintain 0–25°C to minimize side reactions.
- Solvent : THF or dichloromethane enhances solubility and reaction kinetics.
- Purification : Use HPLC (retention time ~1.01 minutes) or column chromatography for isolation .
Optimization Tip : Adjust stoichiometry of reagents (e.g., 1.5–2.0 equiv. of bromopropyl precursor) to improve yield beyond 70%.
Q. What analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- LCMS : Confirm molecular weight (e.g., observed m/z 1011 [M+H]⁺ in patent data) .
- NMR : Key signals include tert-butyl protons (~1.3 ppm, singlet) and aromatic protons (δ 6.8–7.5 ppm). The bromopropyl chain shows resonances at δ 3.4–3.6 ppm (CH₂Br) .
- HPLC : Use C18 columns with acetonitrile/water gradients; retention time ~1.01 minutes under SQD-FA05 conditions .
Pitfall Alert : Overlapping NMR peaks may occur due to rotamers; use variable-temperature NMR or deuterated solvents to resolve ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS) when analyzing derivatives of this compound?
Methodological Answer: Contradictions often arise from impurities or structural isomers. Strategies include:
- Cross-Validation : Compare MS fragmentation patterns with predicted isotopic ratios (e.g., bromine’s 1:1 ⁷⁹Br/⁸¹Br signature).
- X-ray Crystallography : Resolve ambiguous structures using SHELX programs for small-molecule refinement (e.g., SHELXL for high-resolution data) .
- Dynamic NMR : Detect conformational exchange in bromopropyl chains by analyzing line broadening at elevated temperatures .
Case Study : A derivative showed conflicting NMR integration ratios due to residual THF. Re-purification via preparative TLC (ethyl acetate/hexane) resolved the issue .
Q. What strategies are recommended for evaluating the biological activity of this compound in enzyme inhibition studies?
Methodological Answer:
- Assay Design : Use fluorescence polarization or SPR (surface plasmon resonance) to measure binding affinity (Kd).
- Control Experiments : Include a non-brominated analog to assess the bromopropyl group’s role in activity .
- IC50 Determination : Perform dose-response curves (0.1–100 μM) with triplicate measurements to minimize variability .
Q. How does the bromopropyl moiety influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The bromopropyl group enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Critical parameters:
- Catalyst System : Use Pd(OAc)2/XPhos for aryl boronic acid couplings (yields >80%) .
- Steric Effects : The tert-butyl group may hinder reactivity; optimize with bulkier ligands (e.g., SPhos) .
- Side Reactions : Competing elimination (to form allylic bromides) can occur above 60°C; monitor via GC-MS .
Example : Coupling with 4-pyridinylboronic acid under microwave conditions (100°C, 1h) yielded a biaryl derivative with 85% efficiency .
Data Contradiction Analysis
Scenario : Conflicting solubility reports (DCM vs. THF) for a derivative.
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
